molecular formula C10H11BrO B8616418 3-Bromo-4-isopropylbenzaldehyde

3-Bromo-4-isopropylbenzaldehyde

Cat. No.: B8616418
M. Wt: 227.10 g/mol
InChI Key: RRCMWLNCKWZOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-isopropylbenzaldehyde is an aromatic aldehyde derivative featuring a bromine substituent at the 3-position and an isopropyl group at the 4-position of the benzaldehyde core. Its molecular formula is C₁₀H₁₁BrO, with a molecular weight of 227.10 g/mol. This compound is of interest in organic synthesis due to the aldehyde group's reactivity and the steric/electronic effects of the bromine and bulky isopropyl substituents.

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

3-bromo-4-propan-2-ylbenzaldehyde

InChI

InChI=1S/C10H11BrO/c1-7(2)9-4-3-8(6-12)5-10(9)11/h3-7H,1-2H3

InChI Key

RRCMWLNCKWZOAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 3-bromo-4-isopropylbenzaldehyde and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
This compound Not provided C₁₀H₁₁BrO 227.10 -Br (3), -CH(CH₃)₂ (4), -CHO (1) Bulky isopropyl group enhances steric hindrance
3-Bromo-4-methylbenzaldehyde Not provided C₈H₇BrO 199.05 -Br (3), -CH₃ (4), -CHO (1) Smaller methyl group reduces steric effects
4-(Bromomethyl)benzaldehyde 51359-78-5 C₈H₇BrO 199.05 -CH₂Br (4), -CHO (1) Bromine on methyl side chain; distinct reactivity
3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde 384857-24-3 C₁₇H₁₅BrFO₃ 382.21 -Br (3), -OCH₂C₆H₄F (4), -OCH₂CH₃ (5) Complex substituents increase steric/electronic modulation

Physicochemical Properties

  • Steric Effects : The isopropyl group in this compound introduces significant steric hindrance compared to the methyl group in 3-bromo-4-methylbenzaldehyde. This impacts solubility in polar solvents and reaction kinetics in nucleophilic substitutions.
  • This contrasts with 4-(bromomethyl)benzaldehyde, where bromine is part of a side chain, leading to different electronic perturbations .
  • Boiling/Melting Points : Data gaps exist in the provided evidence, but molecular weight and substituent bulk suggest higher boiling points for this compound compared to its methyl analog.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.